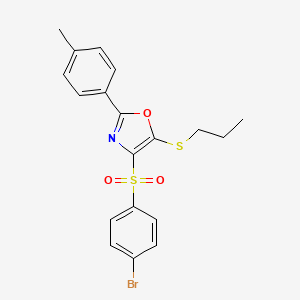

![molecular formula C13H14N2O5 B2453008 5-氧代-5-[(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)氨基]戊酸 CAS No. 866137-37-3](/img/structure/B2453008.png)

5-氧代-5-[(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-基)氨基]戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

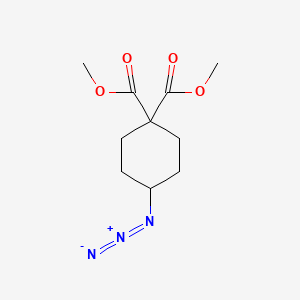

“5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid” is a complex organic compound . It is also known as Pentanoic acid, 5-[(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)amino]-5-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic .

Synthesis Analysis

The synthesis of this compound could involve the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pentanoic acid group, a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group, and an amino group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups means it can participate in a variety of chemical reactions .科学研究应用

抗菌活性

- Kadian、Maste 和 Bhat(2012 年)的一项研究合成了包括 1,4-苯并恶嗪变体在内的化合物,并测试了它们对大肠杆菌、金黄色葡萄球菌、芽孢杆菌、假单胞菌、肺炎克雷伯菌和大肠埃希菌等各种菌株的抗菌活性。某些衍生物对肺炎克雷伯菌和大肠埃希菌表现出良好的活性,而另一些衍生物对大肠杆菌、克雷伯菌、金黄色葡萄球菌和大肠埃希菌表现出中等的活性 (Kadian、Maste 和 Bhat,2012 年)。

合成和结构研究

Süsse 和 Johne(1985 年)发现了一种通过用 HCOOH 或 HNO2 环化 N-(2-氨基苯甲酰)氨基酸来合成(4-氧代-3,4-二氢喹唑啉-3-基)-烷酸和(4-氧代-3,4-二氢-1,2,3-苯并三嗪-3-基)-烷酸等化合物的新途径 (Süsse 和 Johne,1985 年)。

Teitei(1986 年)研究了通过邻氨基苯酚和马来酸酐反应来合成 1,4-苯并恶嗪和 1,4-苯并噻嗪,并讨论了在此过程中异马来酰亚胺型中间体的形成 (Teitei,1986 年)。

高级应用

- Kowalski 等人(2009 年)合成了 4-氧代-4-(2,5-二甲基氮茂铁-1'-基)丁酸和 5-氧代-5-(2,5-二甲基氮茂铁-1'-基)戊酸的 W(CO)5 络合物。这些络合物被探索用于它们的红外可检测金属羰基示踪剂,并显示出标记氨基酸的潜力 (Kowalski 等人,2009 年)。

药理研究

- Kawakita、Kuroita 和 Yasumoto(1992 年)合成了一系列 3,4-二氢-3-氧代-1,4-苯并恶嗪-8-甲酰胺衍生物。他们评估了这些衍生物对血清素-3(5-HT3)受体拮抗活性,其中一些衍生物显示出有效的活性 (Kawakita、Kuroita 和 Yasumoto,1992 年)。

作用机制

Target of Action

Similar compounds such as 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazin-2-yl glucoside have been shown to interact with beta-glucosidases . These enzymes play a crucial role in the hydrolysis of glucosidic bonds in complex sugars.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with beta-glucosidases . This interaction could potentially lead to the hydrolysis of glucosidic bonds, resulting in the release of glucose and aglycone.

Biochemical Pathways

Given its potential interaction with beta-glucosidases , it could be involved in the metabolism of complex sugars. This could potentially affect downstream processes such as energy production and cellular signaling.

Result of Action

If it does interact with beta-glucosidases , it could potentially influence glucose metabolism and related cellular processes.

属性

IUPAC Name |

5-oxo-5-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-11(2-1-3-13(18)19)14-8-4-5-10-9(6-8)15-12(17)7-20-10/h4-6H,1-3,7H2,(H,14,16)(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJGCWZDADHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)